![molecular formula C12H23ClN2O2 B2547201 tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride CAS No. 2031260-93-0](/img/structure/B2547201.png)
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride
Overview
Description
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Drug Development
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride serves as a crucial scaffold in the design of new pharmacological agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
Case Studies:
- Analgesic Properties: Research has indicated that derivatives of this compound exhibit analgesic effects, making them candidates for pain management therapies.
- Neurological Applications: The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Biological Research
The compound is utilized in various biological assays to study its interaction with biological systems.
Applications:
- Enzyme Inhibition Studies: Researchers have employed this compound to investigate its effects on specific enzymes, providing insights into its mechanism of action.
- Cell Culture Experiments: It has been used as a non-toxic agent in cell cultures, aiding in the study of cellular responses to different stimuli.
Therapeutic Uses
The therapeutic potential of this compound extends beyond basic research into practical applications.
Potential Therapeutic Areas:
- Cognitive Enhancement: Given its neurological applications, there is ongoing research into its effects on cognitive function and memory enhancement.
- Antidepressant Effects: Preliminary studies suggest that modifications of this compound may exhibit antidepressant properties, warranting further investigation.
Mechanism of Action
The mechanism by which tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride
Tert-butyl N-({2-azabicyclo[2.2.2]octan-4-yl}methyl)carbamate
Uniqueness: Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride is unique due to its specific structural features, such as the position of the bicyclic ring and the tert-butyl carbamate group. These features influence its reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride, a compound derived from the bicyclic structure of azabicyclo[2.2.2]octane, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.77 g/mol
- CAS Number : 2031260-93-0
The compound is characterized by its tert-butyl carbamate moiety and the azabicyclic structure, which contributes to its unique biological properties.
Research indicates that compounds based on the azabicyclo[2.2.2]octane framework may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.
Key Mechanisms Identified:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in cognition and memory.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory markers in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
- Neuroprotective Properties : Evidence points to its ability to protect astrocytes from Aβ-induced toxicity, potentially through the modulation of pro-inflammatory cytokines like TNF-α and IL-6 .
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Effects :
- In vitro studies demonstrated that treatment with this compound reduced cell death in astrocyte cultures exposed to Aβ1-42 by approximately 20% compared to untreated controls .
- The compound's ability to lower TNF-α levels suggests a mechanism for mitigating neuroinflammation associated with neurodegenerative diseases.
- Cytokine Modulation :
Case Study 1: Alzheimer's Disease Model
In a model using human astrocytes, this compound was tested for its neuroprotective effects against Aβ toxicity. Results indicated a reduction in astrocytic death and inflammatory response markers, suggesting potential for therapeutic use in Alzheimer's disease management.
Case Study 2: CNS Disorders
Research involving substituted derivatives of azabicyclo compounds has shown promise in treating various CNS disorders, including anxiety and depression. The structural similarities suggest that this compound may exhibit similar therapeutic properties, warranting further investigation into its clinical applications.
Summary of Research Findings
Study Focus | Findings |
---|---|
Neuroprotection | Reduced astrocyte death by ~20% in Aβ1-42 treated cultures |
Cytokine Levels | Decreased TNF-α but no significant change in IL-6 |
Therapeutic Potential | Promising candidate for CNS disorder treatment |
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVADUPGAADKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1NC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-93-0 | |
Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.